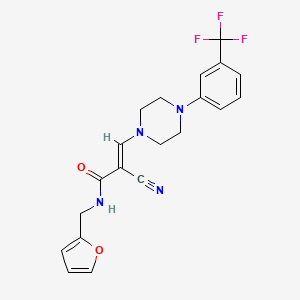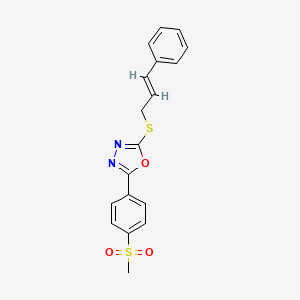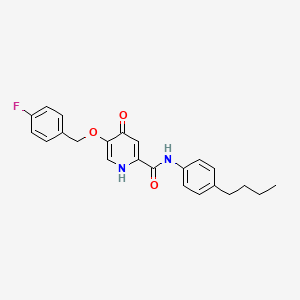
2-Acetyl-5-bromobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-bromobenzaldehyde is an organic compound. It is a derivative of bromobenzaldehyde, which consists of a formyl group and a bromine atom attached to a central benzene ring .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as 2-Bromobenzaldehyde, involves various protocols including Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound have been studied. For instance, protodeboronation of pinacol boronic esters has been reported . Also, the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives has been documented .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
2-Acetyl-5-bromobenzaldehyde and its derivatives, such as 2-bromobenzaldehydes, have been extensively utilized in organic synthesis. These compounds serve as critical intermediates in the construction of various compounds with potential biological, medicinal, and material applications. For instance, they have been used under palladium-catalyzed conditions for the synthesis of diverse compounds. This demonstrates their versatility and importance in synthetic organic chemistry (Ghosh & Ray, 2017).
Development of Novel Compounds and Materials
Research has shown that 2-bromobenzaldehydes can react with various reagents to produce novel compounds. These reactions have been conducted under specific conditions, such as carbon monoxide pressure and the presence of palladium catalysts, to yield compounds like 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates and 1-aryl-1H-indazoles. These synthesized compounds have potential applications in material science and pharmaceuticals (Cho et al., 1999; Cho et al., 2004).
Cytotoxicity Studies and Potential Therapeutic Applications
Recent studies have explored the use of derivatives of para-bromobenzaldehyde in the preparation of Schiff bases and their derivatives. These have been tested for biological activities, such as cytotoxic effects against cancer cells. Such studies suggest potential applications in developing new therapeutic agents (Azzawi & Hussein, 2022).
Environmental Applications
The derivatives of 5-bromo-2-hydroxybenzaldehyde have been used in environmental science, particularly in the preconcentration of trace amounts of copper(II) ions in water samples. This illustrates the application of this compound derivatives in environmental monitoring and remediation (Fathi & Yaftian, 2009).
Electrochemistry
Compounds like 2-hydroxy-5-bromobenzaldehyde polyacrylamide have been investigated for their electrochemical behavior, highlighting their potential use in electrochemistry and material science (Hasdemir et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-Acetyl-5-bromobenzaldehyde and related compounds could involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . The protodeboronation of pinacol boronic esters represents a promising area of research .
Wirkmechanismus
The bromine atom in the 5-position of the benzene ring could potentially enhance the reactivity of the compound, as halogens are electron-withdrawing groups. This might influence the compound’s interaction with its targets .
As for the acetyl group at the 2-position, it could potentially undergo various transformations, such as hydrolysis or reduction, depending on the biochemical environment .
The pharmacokinetics of a compound like this would depend on many factors, including its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolism. The compound’s bioavailability could be influenced by factors such as its solubility and stability, as well as the route of administration .
Environmental factors, such as pH and temperature, could also influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-acetyl-5-bromobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJORNVYXYDIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)
![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)
